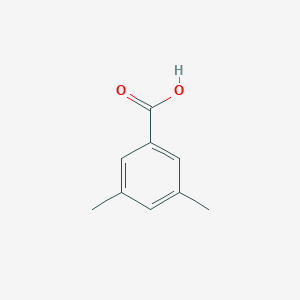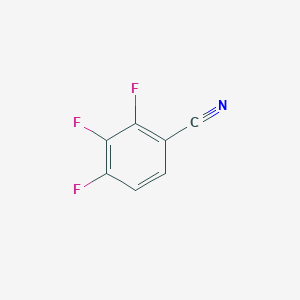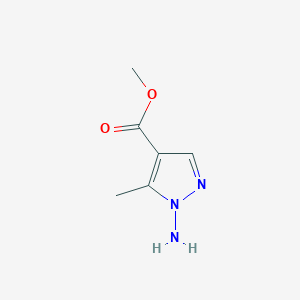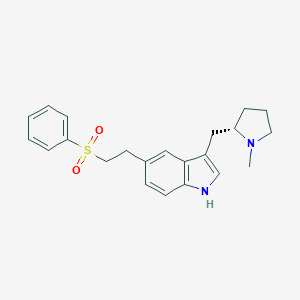
(S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial in understanding its behavior and potential applications. For the related compound “(S)-1-Methylpyrrolidin-2-yl)methanol”, it has a molecular weight of 115.18 g/mol, it is a liquid at 20 degrees Celsius, and it should be stored under inert gas .Aplicaciones Científicas De Investigación
1. Structural Analysis and Crystallography
- Conformational Analysis : Indole derivatives, like (S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole, often display unique structural characteristics. For instance, Karthikeyan et al. (2011) studied a related indole compound, noting that its indole ring was essentially planar and exhibited interesting intermolecular interactions within its crystal structure (Karthikeyan et al., 2011).
2. Synthetic Chemistry and Compound Derivation
- Synthesis of Indole Derivatives : Various indole derivatives, including those structurally related to the compound , have been synthesized for research purposes. For instance, Yokoyama et al. (1991) detailed the synthesis of substituted indoles, demonstrating the versatility of indole chemistry (Yokoyama et al., 1991).
3. Biological Activity and Receptor Interaction
- Ligand for 5-HT6 Receptors : Compounds similar to (S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole have been identified as ligands for specific receptors like the 5-HT6 receptor. Nirogi et al. (2016) synthesized and evaluated indole derivatives, noting their potential in treating cognitive disorders (Nirogi et al., 2016).
4. Pharmaceutical Research and Potential Therapeutics
- Potential in Treating Cognitive Disorders : Some indole derivatives, related in structure to the compound , have shown promise in the treatment of cognitive disorders. The study by Nirogi et al. (2016) is particularly relevant in this context (Nirogi et al., 2016).
5. Advanced Organic Synthesis Techniques
- Development of Novel Synthetic Methods : Research into indole derivatives often involves the creation of novel synthetic methods. A study by Fuji et al. (1992) exemplifies this, where they developed a new method for synthesizing 4-substituted indole derivatives (Fuji et al., 1992).
Safety And Hazards
Propiedades
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXXGRKLHYWKM-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649550 | |
| Record name | 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-methylpyrrolidin-2-yl]methyl}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole | |
CAS RN |
1252673-29-2 | |
| Record name | 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-methylpyrrolidin-2-yl]methyl}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




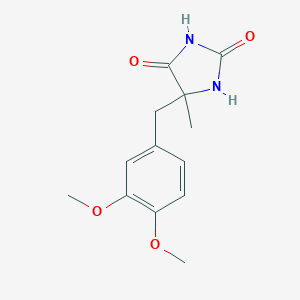

![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)
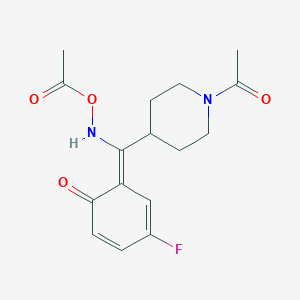
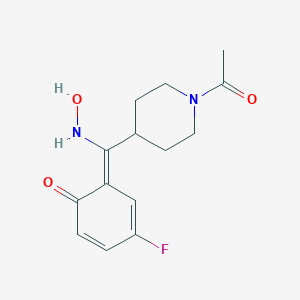
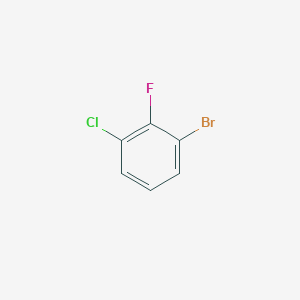
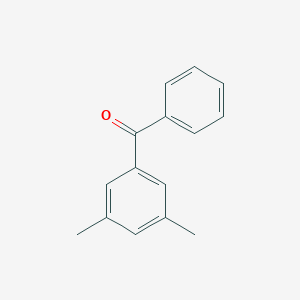
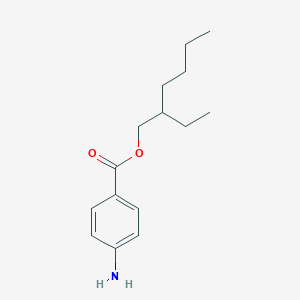
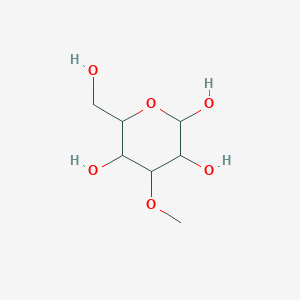
![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)
